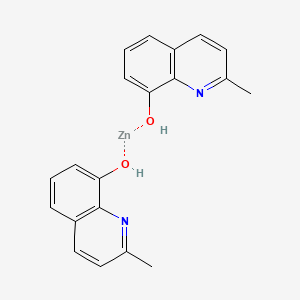

Bis(2-methyl-8-hydroxyquinolinato)zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bis(2-methyl-8-hydroxyquinolinato)zinc” is an organic compound with the chemical formula C20H18N2O2Zn . It is a white solid with good solubility and stability . This compound has antibacterial activity and is commonly used in the medical field as an antibacterial agent .

Synthesis Analysis

“Bis(2-methyl-8-hydroxyquinolinato)zinc” nanoparticles were synthesized at room temperature by a simple chemical precipitation method . The nanoparticles were characterized by powder X-ray diffraction (PXRD) analysis to confirm their crystalline nature .

Molecular Structure Analysis

The molecular structure of “Bis(2-methyl-8-hydroxyquinolinato)zinc” was studied using various spectroscopic techniques. The functional groups of the compound were studied with the help of Fourier transform infrared spectroscopy (FTIR) and FT Raman spectroscopy . Further, the nanoparticles were characterized by C-13 NMR spectroscopy, mass spectroscopy, and CHN analysis .

Physical And Chemical Properties Analysis

“Bis(2-methyl-8-hydroxyquinolinato)zinc” is a white solid with good solubility and stability . It has a molecular weight of 383.7 g/mol . The compound has two hydrogen bond donors and four hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Organic Field-Effect Transistors (OFETs)

Zn(Mq)_2 has been identified as a potential n-channel material for OFET applications due to its high electron mobility and good film-forming properties . The compound’s ability to form stable films makes it suitable for the fabrication of OFETs, which are critical components in modern electronics.

Optoelectronic Devices

The optical properties of Zn(Mq)_2, such as its photoluminescence and charge transport capabilities, make it a valuable material for optoelectronic devices . Its high thermal stability and luminescent properties are particularly beneficial for the development of devices like organic light-emitting diodes (OLEDs).

Electron Transport Layer in OLEDs

Zn(Mq)_2 can serve as an electron transfer layer in OLEDs. Its electroluminescent nature allows it to efficiently transport electrons, which is essential for the functioning of OLEDs . This application is crucial for improving the performance and efficiency of OLED displays.

Solvent Effects on Optical Properties

Research has shown that the solvent used can significantly affect the UV-visible and photoluminescence spectra of Zn(Mq)_2 . Understanding these effects is vital for tailoring the material’s properties for specific applications in electronic devices.

Charge Transport Study

The electron mobility of Zn(Mq)_2 has been estimated using transient electroluminescent methods, indicating its suitability for charge transport studies . These studies are important for the design and optimization of electronic materials.

Thermal Stability and Processing

Zn(Mq)_2’s high thermal stability is advantageous for processing organic electronic devices . It ensures that the material can withstand the conditions required for device fabrication without degrading.

Green-Emitting OLED Applications

When incorporated into poly(methyl methacrylate) (PMMA) films, Zn(Mq)_2 shows potential for use in green-emitting OLED applications . The material’s photoluminescence emission peaks confirm its suitability for this color-specific application.

Synthesis Techniques

The acid–base co-precipitation technique used to synthesize Zn(Mq)_2 is noteworthy for its role in producing high-purity organometallic compounds . This method is essential for obtaining materials with consistent and reproducible properties for research and industrial applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

Bis(2-methyl-8-hydroxyquinolinato)zinc, also known as ZnMq2, is an organometallic compound . Its primary targets are the molecular semiconductors used in electronic devices . These targets play a crucial role in the operation of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mode of Action

ZnMq2 interacts with its targets by affecting their optical and charge transport properties . The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were calculated using density functional theory (DFT) calculations . The results showed good agreement with experimentally observed absorption spectra .

Biochemical Pathways

These properties are crucial for the functioning of electronic devices .

Pharmacokinetics

It’s worth noting that the compound is a white solid with good solubility and stability , which could potentially impact its bioavailability.

Result of Action

The interaction of ZnMq2 with its targets results in changes to the optical and charge transport properties of the molecular semiconductors . This leads to improved performance of electronic devices such as OLEDs and OFETs . For instance, the electron mobility of these complexes has been estimated to be in the range of 3×10^−5 – 4×10^−4 cm^2/V sec for an electric field range of 1000–1200 (V/cm)^1/2 .

Action Environment

The action of ZnMq2 can be influenced by environmental factors. For instance, the effect of solvent on the UV–visible and photoluminescence spectra of zinc quinoline complexes, including ZnMq2, has been studied . The compound also possesses high thermal stability and good film-forming property, making it suitable for the fabrication of organic electronic devices .

Propiedades

IUPAC Name |

2-methylquinolin-8-ol;zinc |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9NO.Zn/c2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2*2-6,12H,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNNVUZVSZZREO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C=C1.CC1=NC2=C(C=CC=C2O)C=C1.[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinolin-8-ol;ZINC | |

CAS RN |

14128-73-5 |

Source

|

| Record name | Bis(2-methyl-8-hydroxyquinolinator)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How do solvents influence the optical properties of Bis(2-methyl-8-hydroxyquinolinato)zinc, and how does this relate to its application in OFETs?

A: The research paper "Zinc quinoline complexes: solvent effects on optical properties, charge transport study, and OFET applications" [] investigates the impact of different solvents on the optical properties and charge transport characteristics of Bis(2-methyl-8-hydroxyquinolinato)zinc. The study reveals that the choice of solvent significantly affects the aggregation behavior of the complex, which in turn influences its optical properties like absorption and emission spectra. These variations in optical characteristics are linked to changes in energy levels and charge transfer processes within the material. This is particularly relevant for OFET applications, as efficient charge transport within the active layer is crucial for device performance. Understanding how solvents affect these properties can help researchers optimize the fabrication process and enhance the performance of Bis(2-methyl-8-hydroxyquinolinato)zinc-based OFETs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)